molecular formula C20H17ClN4O2S B14105375 N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide

Cat. No.: B14105375
M. Wt: 412.9 g/mol
InChI Key: GJOSVFIBNBXQAS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl chain, and an imidazoquinazoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an ethylamine derivative.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Indole derivatives: These compounds have an indole nucleus and are known for their diverse biological applications.

    Thiazole derivatives: These compounds contain a thiazole ring and are used in various medicinal and industrial applications.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

InChI

InChI=1S/C20H17ClN4O2S/c21-13-7-5-12(6-8-13)9-10-22-17(26)11-16-19(27)25-18(23-16)14-3-1-2-4-15(14)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26)

InChI Key

GJOSVFIBNBXQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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